molecular formula C18H18N4O3S2 B2451768 4-(dimethylsulfamoyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 379730-65-1

4-(dimethylsulfamoyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2451768
CAS No.: 379730-65-1
M. Wt: 402.49
InChI Key: JFDKPMXQGYFAND-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C18H18N4O3S2 and its molecular weight is 402.49. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

Compounds with structural similarity to 4-(dimethylsulfamoyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, such as zinc phthalocyanine derivatives containing thiadiazole scaffolds, have been explored for their potential in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, crucial for Type II photosensitization mechanisms. This makes them promising candidates for the treatment of cancer using PDT (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

A series of benzamide derivatives containing the thiadiazole moiety have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. These studies have demonstrated that such compounds can exhibit promising anticancer activity, suggesting potential therapeutic applications for similar compounds in cancer treatment. The mechanism of action often involves interacting with cellular targets to inhibit cancer cell growth (Tiwari et al., 2017).

Enzyme Inhibition for Therapeutic Applications

Compounds structurally related to the query chemical have shown potential as enzyme inhibitors. For instance, acridine-acetazolamide conjugates, including thiadiazole moieties, have been investigated for their inhibition effects on human carbonic anhydrase isoforms. These enzymes play significant roles in various physiological processes, and their inhibition can be exploited for therapeutic purposes, such as treating glaucoma, epilepsy, and altitude sickness (Ulus et al., 2016).

Antimicrobial Applications

Thiadiazole derivatives have been synthesized and evaluated for their antimicrobial activities. Such compounds can display promising activities against a range of microorganisms, indicating their potential use as antimicrobial agents. This application is particularly relevant in the context of increasing antibiotic resistance, highlighting the need for new antimicrobial compounds (Farghaly et al., 2011).

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c1-12-4-6-14(7-5-12)17-20-21-18(26-17)19-16(23)13-8-10-15(11-9-13)27(24,25)22(2)3/h4-11H,1-3H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDKPMXQGYFAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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